(5Z,8Z,10E,14Z)-12-Hydroxyicosatetraenoic acid
(5Z,8Z,10E,14Z)-12-Hydroxyicosatetraenoic acid
, also known as 12-R-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has been found to be associated with the diseases known as cerebral vasospasm; has also been linked to the inborn metabolic disorders including peroxisomal biogenesis defect.
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)
A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51)
Brand Name:
Vulcanchem
CAS No.:
71030-37-0
VCID:
VC0163581
InChI:
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7+,11-8-,13-10-,17-14-
SMILES:
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Molecular Formula:
C20H32O3
Molecular Weight:
320.5 g/mol
(5Z,8Z,10E,14Z)-12-Hydroxyicosatetraenoic acid
CAS No.: 71030-37-0
Reference Standards
VCID: VC0163581
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
CAS No. | 71030-37-0 |
---|---|
Product Name | (5Z,8Z,10E,14Z)-12-Hydroxyicosatetraenoic acid |
Molecular Formula | C20H32O3 |
Molecular Weight | 320.5 g/mol |
IUPAC Name | (5E,8Z,10Z,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid |
Standard InChI | InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7+,11-8-,13-10-,17-14- |
Standard InChIKey | ZNHVWPKMFKADKW-VXBMJZGYSA-N |
Isomeric SMILES | CCCCC/C=C\CC(/C=C\C=C/C/C=C/CCCC(=O)O)O |
SMILES | CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Canonical SMILES | CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Physical Description | Solid |
Description | , also known as 12-R-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva, blood, urine, and cerebrospinal fluid. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has been found to be associated with the diseases known as cerebral vasospasm; has also been linked to the inborn metabolic disorders including peroxisomal biogenesis defect. A lipoxygenase metabolite of ARACHIDONIC ACID. It is a highly selective ligand used to label mu-opioid receptors in both membranes and tissue sections. The 12-S-HETE analog has been reported to augment tumor cell metastatic potential through activation of protein kinase C. (J Pharmacol Exp Ther 1995; 274(3):1545-51; J Natl Cancer Inst 1994; 86(15):1145-51) |
Synonyms | 12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
Reference | 1.O/'Flaherty, J.T.,Thomas, M.J.,Lees, C.J., et al. Neutrophil-aggregating activity of monohydroxyeicosatetraenoic acids. American Journal of Pathology 104, 55-62 (1981). |
PubChem Compound | 5312983 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume